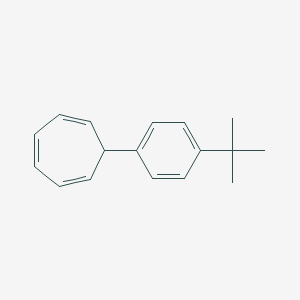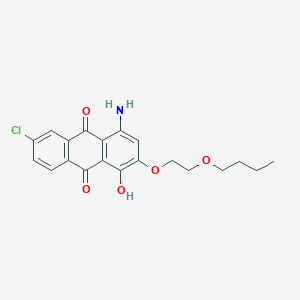![molecular formula C13H15ClF3NO B14389093 1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one CAS No. 88699-32-5](/img/structure/B14389093.png)
1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a chloro, diethylamino, and trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-(diethylamino)-5-(trifluoromethyl)benzene and ethanone derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors, automated processes, and stringent quality control measures to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro, diethylamino, and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparación Con Compuestos Similares
- 1-[3-Chloro-4-(dimethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one
- 1-[3-Chloro-4-(diethylamino)-5-(fluoromethyl)phenyl]ethan-1-one
- 1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]propan-1-one
Comparison: Compared to similar compounds, 1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one is unique due to the specific combination of chloro, diethylamino, and trifluoromethyl groups attached to the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88699-32-5 |
|---|---|
Fórmula molecular |
C13H15ClF3NO |
Peso molecular |
293.71 g/mol |
Nombre IUPAC |
1-[3-chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C13H15ClF3NO/c1-4-18(5-2)12-10(13(15,16)17)6-9(8(3)19)7-11(12)14/h6-7H,4-5H2,1-3H3 |
Clave InChI |
RISHAHVHUBIRCA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1Cl)C(=O)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silyl}hexan-1-ol](/img/structure/B14389020.png)

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)

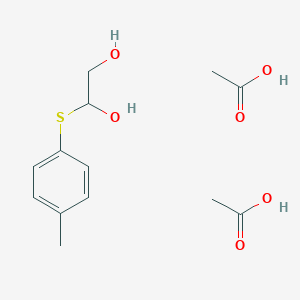

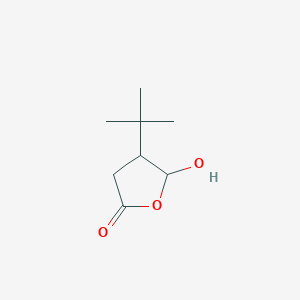
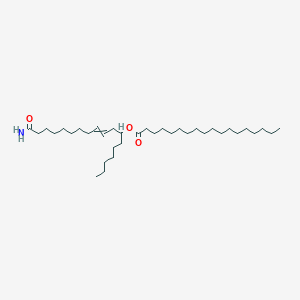
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
